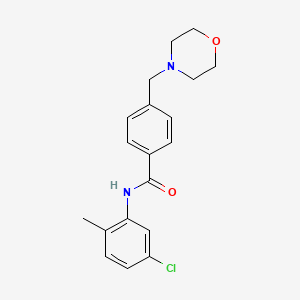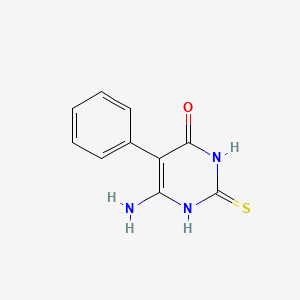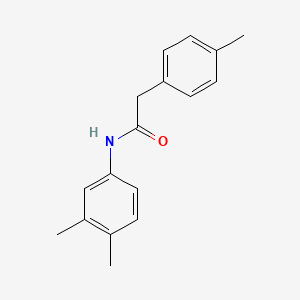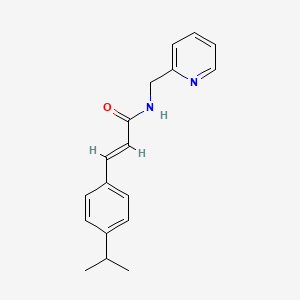
N-(5-chloro-2-methylphenyl)-4-(4-morpholinylmethyl)benzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(5-chloro-2-methylphenyl)-4-(4-morpholinylmethyl)benzamide, also known as TAK-659, is a selective inhibitor of the enzyme Bruton's tyrosine kinase (BTK). BTK plays a crucial role in the development and activation of B cells, which are a type of white blood cell that produces antibodies. TAK-659 has shown promising results in preclinical studies as a potential treatment for B cell malignancies and autoimmune diseases.
Mecanismo De Acción
N-(5-chloro-2-methylphenyl)-4-(4-morpholinylmethyl)benzamide works by selectively inhibiting BTK, which is a key enzyme in the B cell receptor signaling pathway. By blocking BTK, N-(5-chloro-2-methylphenyl)-4-(4-morpholinylmethyl)benzamide prevents the activation and proliferation of B cells, leading to decreased production of antibodies and reduced inflammation.
Biochemical and physiological effects:
In addition to its anti-tumor activity, N-(5-chloro-2-methylphenyl)-4-(4-morpholinylmethyl)benzamide has been shown to have immunomodulatory effects in preclinical models of autoimmune diseases such as rheumatoid arthritis and lupus. These effects are thought to be due to the inhibition of BTK and subsequent reduction in B cell activation and antibody production.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of N-(5-chloro-2-methylphenyl)-4-(4-morpholinylmethyl)benzamide is its selectivity for BTK, which reduces the risk of off-target effects and toxicity. However, N-(5-chloro-2-methylphenyl)-4-(4-morpholinylmethyl)benzamide has limited solubility in aqueous solutions, which can make it difficult to administer in preclinical studies. Additionally, the optimal dosing and treatment schedule for N-(5-chloro-2-methylphenyl)-4-(4-morpholinylmethyl)benzamide are still being investigated.
Direcciones Futuras
There are several potential future directions for research on N-(5-chloro-2-methylphenyl)-4-(4-morpholinylmethyl)benzamide. One area of interest is the development of combination therapies that target multiple pathways in B cell malignancies, such as the B cell receptor and PI3K pathways. Another area of research is the exploration of N-(5-chloro-2-methylphenyl)-4-(4-morpholinylmethyl)benzamide in other autoimmune diseases beyond rheumatoid arthritis and lupus. Finally, clinical trials are ongoing to evaluate the safety and efficacy of N-(5-chloro-2-methylphenyl)-4-(4-morpholinylmethyl)benzamide in patients with B cell malignancies.
Métodos De Síntesis
The synthesis of N-(5-chloro-2-methylphenyl)-4-(4-morpholinylmethyl)benzamide involves several steps, starting with the reaction of 5-chloro-2-methyl aniline with benzoyl chloride to form N-(5-chloro-2-methylphenyl)benzamide. This intermediate is then treated with morpholine and formaldehyde to yield N-(5-chloro-2-methylphenyl)-4-(4-morpholinylmethyl)benzamide.
Aplicaciones Científicas De Investigación
N-(5-chloro-2-methylphenyl)-4-(4-morpholinylmethyl)benzamide has been extensively studied in preclinical models of B cell malignancies, including chronic lymphocytic leukemia (CLL), mantle cell lymphoma (MCL), and diffuse large B cell lymphoma (DLBCL). In these studies, N-(5-chloro-2-methylphenyl)-4-(4-morpholinylmethyl)benzamide has demonstrated potent anti-tumor activity and improved survival outcomes compared to standard therapies.
Propiedades
IUPAC Name |
N-(5-chloro-2-methylphenyl)-4-(morpholin-4-ylmethyl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21ClN2O2/c1-14-2-7-17(20)12-18(14)21-19(23)16-5-3-15(4-6-16)13-22-8-10-24-11-9-22/h2-7,12H,8-11,13H2,1H3,(H,21,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XOSBSLIZTSRFJU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)Cl)NC(=O)C2=CC=C(C=C2)CN3CCOCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21ClN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(5-chloro-2-methylphenyl)-4-(morpholin-4-ylmethyl)benzamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![4-isopropoxy-N-[4-(1-pyrrolidinyl)phenyl]benzamide](/img/structure/B5888143.png)


![N-{3-[methyl(methylsulfonyl)amino]phenyl}-2-(2-methylphenoxy)acetamide](/img/structure/B5888154.png)
![N-(3-acetylphenyl)-2-[(1-methyl-1H-tetrazol-5-yl)thio]acetamide](/img/structure/B5888165.png)
![N'-[(3-cyclopentylpropanoyl)oxy]-3-pyridinecarboximidamide](/img/structure/B5888168.png)

![N-[4-(5-methyl-1H-benzimidazol-2-yl)phenyl]-2-thiophenecarboxamide](/img/structure/B5888179.png)


![5-[(4-tert-butyl-2,6-dimethylbenzyl)thio]-1,3,4-thiadiazol-2-amine](/img/structure/B5888204.png)
![2-ethyl-N-[2-(4-methoxyphenyl)ethyl]butanamide](/img/structure/B5888211.png)
![6-[2-(4-fluorophenyl)vinyl]-3-(2-furyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B5888216.png)